molecular formula C13H16N4O2 B6168099 N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide CAS No. 1380439-26-8

N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide

Cat. No. B6168099
M. Wt: 260.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide, also known as N-AMPA, is an amide-based synthetic compound commonly used in scientific research. It is primarily used as a research tool to study the effects of neurotransmitters on the central nervous system. N-AMPA is a potent agonist of the AMPA receptor, a type of glutamate receptor found in the brain, which is involved in learning and memory formation. N-AMPA has become increasingly important for research in neuroscience, pharmacology, and biochemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide involves the reaction of 2-methoxy-5-nitrophenylacetic acid with hydrazine hydrate to form 2-methoxy-5-nitrophenylhydrazine. This intermediate is then reacted with formaldehyde and ammonium acetate to form 5-(aminomethyl)-3-methoxy-1H-pyrazole. Finally, this compound is reacted with 2-methoxy-5-chloroacetophenone to form the target compound.

Starting Materials
2-methoxy-5-nitrophenylacetic acid, hydrazine hydrate, formaldehyde, ammonium acetate, 2-methoxy-5-chloroacetophenone

Reaction
Step 1: 2-methoxy-5-nitrophenylacetic acid is reacted with hydrazine hydrate in the presence of a catalyst to form 2-methoxy-5-nitrophenylhydrazine., Step 2: 2-methoxy-5-nitrophenylhydrazine is reacted with formaldehyde and ammonium acetate to form 5-(aminomethyl)-3-methoxy-1H-pyrazole., Step 3: 5-(aminomethyl)-3-methoxy-1H-pyrazole is reacted with 2-methoxy-5-chloroacetophenone in the presence of a base to form N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide.

Scientific Research Applications

N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide has been used in a variety of scientific research applications. It has been used to study the effects of neurotransmitters on the central nervous system, as well as to investigate the role of glutamate receptors in learning and memory formation. In addition, N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide has been used to study the effects of drugs on the brain, as well as to investigate the mechanisms of drug action.

Mechanism Of Action

N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide is a potent agonist of the AMPA receptor, a type of glutamate receptor found in the brain. When N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide binds to the AMPA receptor, it causes an influx of calcium ions into the cell, which then triggers a cascade of biochemical reactions that ultimately lead to the activation of various intracellular pathways. These pathways are involved in learning and memory formation, as well as in the regulation of other physiological processes.

Biochemical And Physiological Effects

N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in learning and memory formation, N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide has been shown to have an effect on mood regulation, motor coordination, and reward-seeking behavior. It has also been shown to modulate the release of other neurotransmitters, such as serotonin and dopamine.

Advantages And Limitations For Lab Experiments

N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide is a relatively safe compound and is relatively easy to synthesize and use in laboratory experiments. However, its use in experiments is limited by its short half-life and its potential to cause side effects in some individuals. In addition, its effects on the brain can vary depending on the dose, which makes it difficult to accurately measure the effects of N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide in experiments.

Future Directions

Given its importance in scientific research, there are a number of potential future directions for N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide. These include further research into its effects on learning and memory formation, as well as its effects on other physiological processes, such as mood regulation and motor coordination. In addition, further research could be conducted into its potential therapeutic applications, as well as its potential as a drug target. Finally, further research could be conducted into the mechanisms of action of N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide and its potential interactions with other drugs and compounds.

properties

CAS RN

1380439-26-8

Product Name

N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide

Molecular Formula

C13H16N4O2

Molecular Weight

260.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.